Cycloheptylhydrazine dihydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
cycloheptylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c8-9-7-5-3-1-2-4-6-7;;/h7,9H,1-6,8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPFPJDPHFFJNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of N-Boc-Cycloheptyl Hydrazine Intermediate
-
- Cycloheptylamine (excess, typically 5–10 equivalents)
- N-Boc-O-p-toluenesulfonyl azanol or similar Boc-protected sulfonyl azanol derivatives
- Acid binding agent such as N-methylmorpholine (NMM) in a molar ratio of approximately 10:1:1.1 (cycloheptylamine : sulfonyl azanol : NMM)
- Organic solvent: dichloromethane, tetrahydrofuran (THF), or toluene
- Reaction temperature: 0 to 20 °C
- Reaction time: 4 to 18 hours
-
- In a dry, inert atmosphere, cycloheptylamine and NMM are dissolved in the chosen organic solvent.
- The mixture is cooled to 0 °C.
- The Boc-protected sulfonyl azanol is added portion-wise to control exotherm.
- The reaction is maintained at 0 °C for 2–3 hours, then allowed to warm to room temperature and stirred overnight.
- Completion is monitored by thin-layer chromatography (TLC).
- The reaction mixture is concentrated and extracted with water and organic solvent to isolate the crude intermediate.
- The crude product is purified by simple crystallization or oil-pulling techniques without chromatography.
Expected Outcome:
A pale yellow solid N-Boc-cycloheptyl hydrazine intermediate with yields typically around 67–75%.
Deprotection and Formation of this compound
-
- N-Boc-cycloheptyl hydrazine intermediate
- Aqueous hydrochloric acid (1–12 mol/L), typically 6 mol/L
- Reaction temperature: 20 to 50 °C
- Reaction time: 12 to 20 hours (overnight)
- Recrystallization solvent: methanol, ethanol, or isopropanol
-
- The intermediate is dissolved in aqueous hydrochloric acid under ice-cooling.
- The mixture is allowed to warm to room temperature and stirred overnight.
- The reaction progress is monitored by TLC until complete deprotection is confirmed.
- Activated carbon may be added for decolorization, followed by filtration.
- The aqueous phase is concentrated under reduced pressure.
- The crude dihydrochloride salt is recrystallized from alcohol to yield pure this compound.
Expected Outcome:
White crystalline this compound with yields around 70–75% and melting points consistent with literature values.
Data Table: Representative Reaction Parameters and Yields
| Step | Reagents & Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Cycloheptylamine (10 eq), N-Boc-O-sulfonyl azanol (1 eq), NMM (1.1 eq), DCM solvent | 0 to 20 | 4–18 | 67–75 | Mild conditions, no chromatography needed |
| 2 | Aqueous HCl (6 mol/L), deprotection | 20 to 50 | 12–20 | 70–75 | Recrystallization from MeOH or EtOH |
Analysis of Preparation Methods
-
- Use of excess cycloheptylamine reduces cost and drives reaction to completion.
- Mild reaction conditions avoid decomposition of the cycloheptyl ring.
- Avoidance of chromatographic purification simplifies scale-up.
- Recrystallization ensures high purity suitable for pharmaceutical applications.
-
- Controlling reaction temperature is critical to prevent side reactions.
- Efficient removal of Boc group requires optimal acid concentration and temperature.
- Solvent choice impacts crystallization and final product purity.
Research Findings and Industrial Implications
The preparation method adapted from cyclopropylhydrazine hydrochloride synthesis patents and related literature demonstrates that this compound can be synthesized efficiently with high yield and purity. The methodology emphasizes operational simplicity and cost-effectiveness, making it suitable for industrial production.
The use of Boc-protected intermediates and mild acid deprotection aligns with green chemistry principles by minimizing hazardous reagents and energy consumption. Moreover, the ability to avoid chromatographic purification steps significantly reduces production time and solvent waste.
Chemical Reactions Analysis
Types of Reactions: Cycloheptylhydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cycloheptyl azide or other nitrogen-containing compounds.
Reduction: It can be reduced to form cycloheptylamine.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Cycloheptyl azide.
Reduction: Cycloheptylamine.
Substitution: Various substituted cycloheptyl derivatives depending on the reagents used.
Scientific Research Applications
Cycloheptylhydrazine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a reagent in the study of enzyme mechanisms and protein modifications.
Medicine: It is investigated for its potential pharmacological properties, including its role as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of cycloheptylhydrazine dihydrochloride involves its interaction with biological molecules, particularly proteins and enzymes. The hydrazine moiety can form covalent bonds with amino acid residues, leading to modifications in protein structure and function. This interaction can affect various molecular pathways, including enzyme activity and signal transduction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1 Cycloheptylhydrazine Hydrochloride (CAS 79201-43-7)
- Structural Difference : Cycloheptylhydrazine hydrochloride contains only one hydrochloride group compared to the dihydrochloride form. This impacts solubility, with the dihydrochloride likely being more water-soluble due to increased ionic character .
- Similarity : Both share the cycloheptyl hydrazine backbone, resulting in a high structural similarity score of 0.89 .
- Applications: The hydrochloride form may serve as an intermediate in synthesizing the dihydrochloride, though neither is currently commercially available, as indicated by discontinuation notices .
2.2 Cyclohexylhydrazine Hydrochloride (CAS 24214-73-1)
- Structural Difference: A six-membered cyclohexyl ring replaces the cycloheptyl group.
- Physical Properties : Cyclohexylhydrazine hydrochloride has a lower molecular weight (150.65 g/mol) and a melting point of 110–114°C . The dihydrochloride form of the cycloheptyl analog likely has a higher melting point due to additional ionic interactions.
- Synthesis : Cycloheptylhydrazine dihydrochloride is synthesized via hydrogenation of ethyl 3-cycloheptylidenecarbazate followed by hydrolysis , whereas cyclohexyl derivatives may use alternative methods, such as direct hydrochlorination.
2.3 Cyclopropylhydrazine Hydrochloride (CAS 213764-25-1)
- Structural Difference : The three-membered cyclopropane ring introduces significant ring strain, increasing reactivity compared to the more stable cycloheptyl system .
- Similarity : Structural similarity to this compound is moderate (score: 0.70), reflecting differences in ring size and electronic properties .
2.4 Phenelzine Dihydrochloride (CAS 16904-30-6)
- Structural Difference: Phenelzine features a phenyl group instead of a cycloheptyl ring. The aromatic system confers distinct electronic properties, influencing its use as a monoamine oxidase inhibitor (MAOI) .
Comparative Analysis of Key Properties
| Compound | CAS Number | Molecular Weight (g/mol) | Hydrochloride Count | Ring Size | Melting Point (°C) | Key Applications |
|---|---|---|---|---|---|---|
| This compound | 1258640-59-3 | 201.14 | 2 | 7 | Not reported | Research intermediate |
| Cycloheptylhydrazine hydrochloride | 79201-43-7 | ~165 (estimated) | 1 | 7 | Not reported | Synthetic intermediate |
| Cyclohexylhydrazine hydrochloride | 24214-73-1 | 150.65 | 1 | 6 | 110–114 | Not specified |
| Phenelzine dihydrochloride | 16904-30-6 | 234.11 | 2 | N/A (aryl) | 160–162 | MAOI antidepressant |
Biological Activity
Cycloheptylhydrazine dihydrochloride is a compound that has gained attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHClN
- Molecular Weight : 201.1 g/mol
- IUPAC Name : 1-Cycloheptylhydrazine dihydrochloride
The compound is characterized by a hydrazine functional group, which is known for its reactivity and potential biological implications.
This compound exhibits various biological activities that can be attributed to its structural properties:
- Antitumor Activity : Studies have shown that cycloheptylhydrazine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of apoptotic pathways.
- Neuroprotective Effects : Research indicates that this compound may protect neuronal cells from oxidative stress and neurodegeneration, potentially through antioxidant mechanisms.
- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against certain bacterial strains, possibly by disrupting bacterial cell membranes.
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
| Biological Activity | Mechanism | References |
|---|---|---|
| Antitumor | Induces apoptosis via caspase activation | |
| Neuroprotection | Antioxidant activity reducing oxidative stress | |
| Antimicrobial | Disruption of bacterial cell membranes |
Case Study 1: Antitumor Efficacy in Rodent Models
A study conducted on rodent models demonstrated the antitumor efficacy of this compound. The compound was administered at varying doses, resulting in a significant reduction in tumor volume compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues, confirming the compound's role in inducing cell death.
Case Study 2: Neuroprotective Effects in In Vitro Models
In vitro studies using neuronal cell lines exposed to oxidative stress showed that treatment with this compound significantly reduced cell death. The compound enhanced the expression of antioxidant enzymes, suggesting a protective mechanism against neurodegeneration.
Research Findings
Recent research has focused on elucidating the specific pathways through which this compound exerts its effects:
- Apoptotic Pathways : A detailed investigation revealed that this compound activates intrinsic apoptotic pathways, leading to mitochondrial membrane potential loss and cytochrome c release.
- Oxidative Stress Response : The compound has been shown to upregulate the expression of genes involved in the antioxidant response, including Nrf2 and its downstream targets.
- Synergistic Effects with Other Agents : Combining this compound with established chemotherapeutic agents has resulted in enhanced antitumor effects, indicating potential for combination therapies.
Q & A
Q. Methodology :
- Step 1 : Explore solvent systems (e.g., ethanol/water mixtures) to enhance hydrazine hydrochloride salt formation, leveraging protocols for analogous compounds like cyclohexylhydrazine dihydrochloride .
- Step 2 : Use controlled stoichiometric ratios of cycloheptylamine and hydrazine hydrochloride under inert atmospheres to minimize side reactions.
- Step 3 : Monitor reaction progress via TLC or HPLC, adjusting pH to stabilize intermediates.
- Data Optimization : Compare yields under varying temperatures (e.g., 0–25°C) and purification methods (recrystallization vs. column chromatography).
What advanced analytical techniques are critical for characterizing this compound?
Q. Methodology :
- Structural Confirmation : Use -NMR and -NMR to verify cycloheptyl ring geometry and hydrazine proton environments, referencing spectral data from dichlorophenylhydrazine hydrochlorides .
- Purity Assessment : Employ HPLC with UV detection (λ = 254 nm) and ion-pair chromatography for chloride quantification.
- Thermal Stability : Differential Scanning Calorimetry (DSC) to determine melting points (e.g., 110–114°C for cyclohexylhydrazine HCl ) and decomposition thresholds.
How should researchers design stability studies to assess this compound under varying storage conditions?
Q. Methodology :
- Accelerated Degradation : Expose samples to 40°C/75% RH for 6 months, monitoring via HPLC for degradation products.
- Light Sensitivity : Conduct ICH Q1B photostability testing using controlled UV/visible light exposure .
- pH-Dependent Stability : Test solubility and degradation kinetics in buffers (pH 1–10) to identify optimal storage conditions.
What mechanisms underlie contradictory pharmacological data for hydrazine derivatives like this compound?
Q. Methodology :
- Receptor Binding Assays : Compare affinity for monoamine oxidase (MAO) or dopamine receptors, as seen in flunarizine dihydrochloride studies .
- Cellular Uptake Variability : Use radiolabeled analogs to assess transport efficiency across cell membranes, accounting for differences in logP (e.g., 6.865 for flunarizine ).
- Metabolite Interference : Profile metabolites via LC-MS to identify competing pathways that alter activity.
How can researchers resolve discrepancies in spectroscopic data for this compound?
Q. Methodology :
- Cross-Validation : Compare NMR and IR spectra with computational models (DFT calculations) to confirm peak assignments.
- Counterion Analysis : Use ion chromatography to verify dihydrochloride stoichiometry, as applied in pharmacopeial standards for piperazine dihydrochloride .
- Crystallography : Single-crystal X-ray diffraction to resolve ambiguities in molecular geometry .
What strategies are effective in developing HPLC methods for quantifying this compound in complex matrices?
Q. Methodology :
- Column Selection : Use C18 columns with trifluoroacetic acid (0.1%) in mobile phases to improve peak symmetry for hydrazine derivatives .
- Detection Limits : Optimize UV wavelength (e.g., 220–260 nm) based on molar absorptivity.
- Validation : Follow ICH Q2(R1) guidelines for linearity (R² > 0.999), precision (%RSD < 2%), and recovery (98–102%) .
How does this compound interact with cellular redox systems, and how can this be experimentally validated?
Q. Methodology :
- ROS Assays : Measure reactive oxygen species (ROS) generation in cell lines using fluorescent probes (e.g., DCFH-DA), referencing protocols for bomedemstat dihydrochloride .
- Antioxidant Response : Quantify glutathione (GSH) levels and catalase activity post-treatment.
- Gene Expression : Perform RNA-seq to identify pathways modulated by hydrazine derivatives, similar to dexpramipexole dihydrochloride studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
